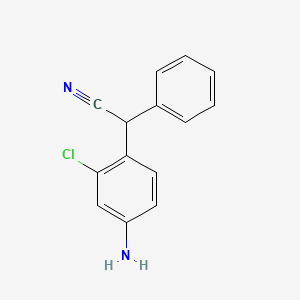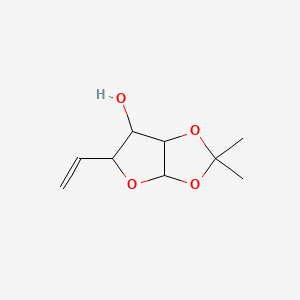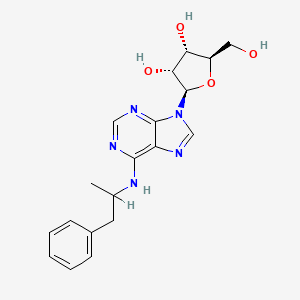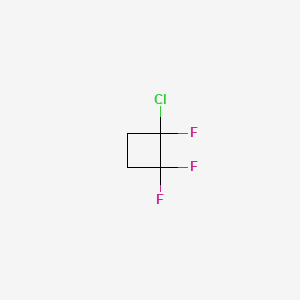
1-氯-1,2,2-三氟环丁烷
描述
1-Chloro-1,2,2-trifluorocyclobutane is an organofluorine compound with the molecular formula C4H4ClF3 It is a cyclobutane derivative where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom
科学研究应用
1-Chloro-1,2,2-trifluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of new pharmaceuticals with unique properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.
作用机制
Target of Action
The primary target of 1-Chloro-1,2,2-trifluorocyclobutane is the neuronal voltage-gated sodium (Na+) channels . These channels play a key role in the generation and propagation of action potentials in excitable cells .
Mode of Action
1-Chloro-1,2,2-trifluorocyclobutane interacts with its targets by inhibiting the neuronal Na+ channels . This inhibition is achieved through a reversible membrane potential-independent mechanism . The compound also causes a hyperpolarizing shift in the voltage-dependence of steady-state inactivation in dorsal root ganglion neurons .
Biochemical Pathways
The inhibition of neuronal Na+ channels by 1-Chloro-1,2,2-trifluorocyclobutane affects the glutamate release and intracellular calcium (Ca2+) levels . Specifically, it inhibits glutamate release evoked by 4-aminopyridine or veratridine, and veratridine-evoked increases in intracellular Ca2+ .
Result of Action
The result of 1-Chloro-1,2,2-trifluorocyclobutane’s action is the significant inhibition of Na+ channel-mediated glutamate release and increases in intracellular Ca2+ . This leads to changes in neuronal activity and potentially impacts various physiological processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trifluorocyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutene with chlorine trifluoride under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the selective substitution of hydrogen atoms with fluorine and chlorine.
Industrial Production Methods: In industrial settings, the production of 1-chloro-1,2,2-trifluorocyclobutane often involves the use of specialized reactors that can handle the reactive nature of chlorine trifluoride. The process is optimized to maximize yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 1-Chloro-1,2,2-trifluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated cyclobutanones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Fluorinated cyclobutanols or amines.
Oxidation: Fluorinated cyclobutanones or carboxylic acids.
Reduction: Partially or fully hydrogenated cyclobutane derivatives.
相似化合物的比较
- 1,1,2-Trifluoro-2-chlorocyclobutane
- 1,2,2-Trifluoro-1-chlorocyclobutane
- 1,2-Dichlorohexafluorocyclobutane
Comparison: 1-Chloro-1,2,2-trifluorocyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For instance, the presence of three fluorine atoms and one chlorine atom in a cyclobutane ring makes it more reactive in certain substitution and oxidation reactions compared to compounds with different halogenation patterns. This uniqueness is leveraged in various applications where specific reactivity and stability are required.
属性
IUPAC Name |
1-chloro-1,2,2-trifluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3/c5-3(6)1-2-4(3,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQYDYODFHABLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984597 | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661-71-2 | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


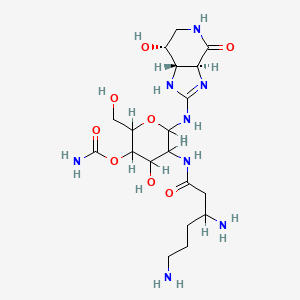
![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)
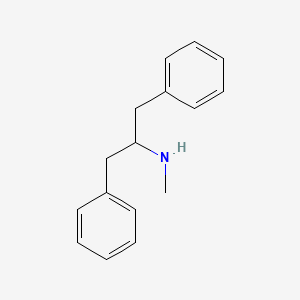
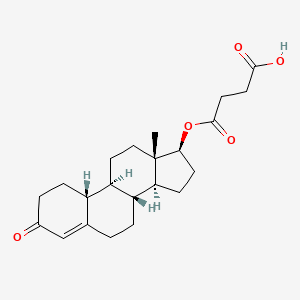
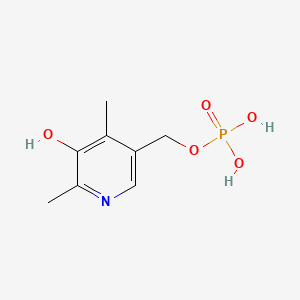
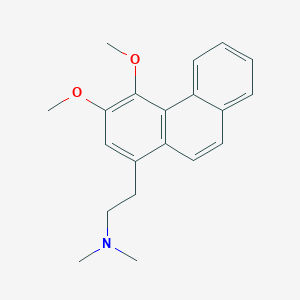
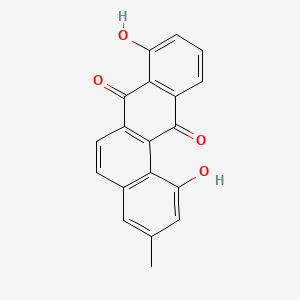
![5-[(6,7,8-Trimethoxyquinazolin-4-yl)amino]pentan-1-ol](/img/structure/B1209880.png)
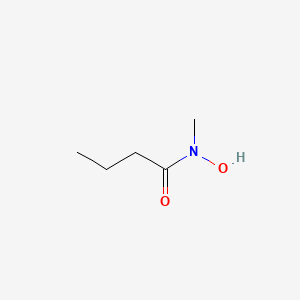
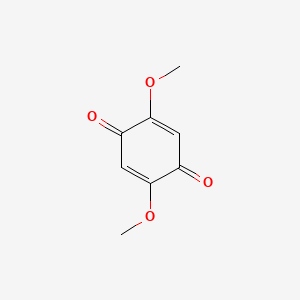
![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)
